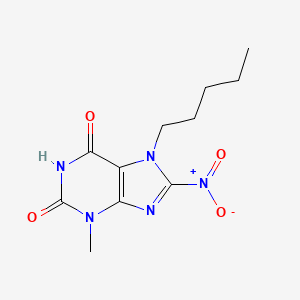

3-Methyl-8-nitro-7-pentylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methyl-8-nitro-7-pentyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C11H15N5O4 . It has an average mass of 281.268 Da and a monoisotopic mass of 281.112396 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point, vapor pressure, enthalpy of vaporization, and flash point are not specified . The index of refraction is 1.685 . It has 9 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . The polar surface area is 113 Å2 . The log Kow (KOWWIN v1.67 estimate) is 1.73 .Aplicaciones Científicas De Investigación

- Anticancer Agents : Researchers explore derivatives of piperidine-2,6-dione for their potential as anticancer agents. These compounds may inhibit tumor growth or modulate cellular pathways involved in cancer progression .

- Immunomodulation : Piperidine-2,6-dione derivatives could impact immune responses. Scientists investigate their effects on immune cells, cytokines, and inflammation .

- Neurodegenerative Diseases : Piperidine-2,6-dione analogs may exhibit neuroprotective properties. Researchers study their ability to prevent or mitigate neuronal damage in conditions like Alzheimer’s or Parkinson’s disease .

- Building Blocks : Piperidine-2,6-dione serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, such as heterocycles or pharmaceutical intermediates .

- Photoluminescent Materials : Piperidine-2,6-dione derivatives can be modified to exhibit fluorescence. These materials find applications in sensors, imaging, and optoelectronic devices .

- Pesticides : Researchers investigate the pesticidal activity of piperidine-2,6-dione derivatives. These compounds may serve as eco-friendly alternatives for pest management .

- Enzyme Inhibitors : Piperidine-2,6-dione analogs may act as enzyme inhibitors. Scientists explore their interactions with specific enzymes, potentially leading to therapeutic applications .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Organic Synthesis and Catalysis

Materials Science and Optoelectronics

Agrochemicals and Pest Control

Biochemical Research and Enzyme Inhibition

Mecanismo De Acción

Target of Action

It is known that xanthine and its derivatives, which include 3-methyl-8-nitro-7-pentylpurine-2,6-dione, have numerous pharmacological activities and play a fundamental role in the field of medicinal chemistry .

Mode of Action

Xanthine derivatives are known to interact with various targets to exert their pharmacological effects

Biochemical Pathways

Xanthine and its derivatives are known to impact various biochemical pathways, leading to a range of pharmacological actions .

Result of Action

Xanthine derivatives are known to exert various pharmacological actions in different systems of the body .

Propiedades

IUPAC Name |

3-methyl-8-nitro-7-pentylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-3-4-5-6-15-7-8(12-10(15)16(19)20)14(2)11(18)13-9(7)17/h3-6H2,1-2H3,(H,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXNVWIBWQNBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2806324.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2806326.png)

![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2806335.png)

![Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2806340.png)